3-(Butylamino)-2,1-benzisothiazole
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Overview
Description
3-(Butylamino)-2,1-benzisothiazole is an organic compound that belongs to the class of benzisothiazoles Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-2,1-benzisothiazole typically involves the reaction of 2-aminobenzenethiol with butylamine under specific conditions. One common method includes the use of a dehydrating agent to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)-2,1-benzisothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or sulfonyl groups.
Scientific Research Applications
3-(Butylamino)-2,1-benzisothiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(Butylamino)-2,1-benzisothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile
- 2-(Butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile
Uniqueness
3-(Butylamino)-2,1-benzisothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
149862-55-5 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-butyl-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C11H14N2S/c1-2-3-8-12-11-9-6-4-5-7-10(9)13-14-11/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
PUWMCBQWFRMGFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=CC=CC2=NS1 |
Origin of Product |
United States |
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